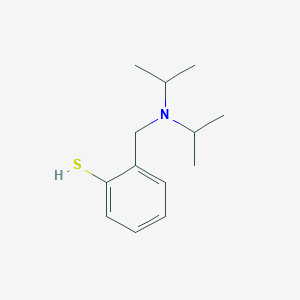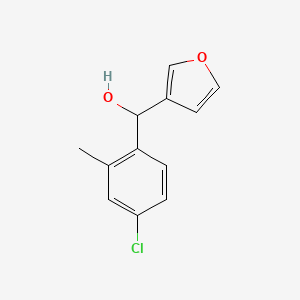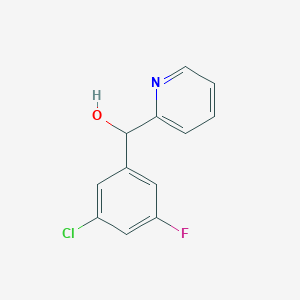
3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 1,3-dioxane ring and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst . The benzaldehyde derivative is then introduced via an etherification reaction, where the ethoxy group is attached to the benzaldehyde core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are commonly employed to facilitate the acetalization and etherification reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products Formed
Oxidation: 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzoic acid
Reduction: 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the 1,3-dioxane ring may interact with hydrophobic pockets in biomolecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Compounds with similar 1,3-dioxane rings but different substituents on the benzaldehyde core.
1,3-Dioxolane derivatives: Compounds with a 1,3-dioxolane ring instead of a 1,3-dioxane ring.
Uniqueness
3-(2-(1,3-Dioxan-2-yl)ethoxy)-4-methoxybenzaldehyde is unique due to the presence of both a 1,3-dioxane ring and an ethoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(1,3-dioxan-2-yl)ethoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-16-12-4-3-11(10-15)9-13(12)17-8-5-14-18-6-2-7-19-14/h3-4,9-10,14H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMIDARCPJBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCC2OCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(n-Pentyloxy)methyl]benzaldehyde](/img/structure/B7993880.png)







![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)

![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)


